molecular formula C19H20ClN3O3 B2893027 1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891099-27-7

1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2893027
CAS RN: 891099-27-7
M. Wt: 373.84
InChI Key: CHKQWQUDWGBKLC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic applications. TAK-659 specifically targets Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

Urea derivatives like triclocarban have been studied for their degradation using electro-Fenton systems, which could imply potential environmental applications for similar compounds in removing contaminants from water sources (Sirés et al., 2007).

Synthesis and Enzyme Inhibition

Research on urea derivatives includes their synthesis and evaluation as enzyme inhibitors, suggesting applications in drug discovery and biochemical research (Mustafa et al., 2014).

Anticancer Agents

Certain urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents (Feng et al., 2020).

Corrosion Inhibition

Studies have investigated the use of urea derivatives as corrosion inhibitors for mild steel in acid solutions, indicating their potential in materials science and engineering (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

Research into the nonlinear optical properties of bis-chalcone derivatives, a class of compounds related to urea derivatives, suggests potential applications in the development of optical materials and devices (Shettigar et al., 2006).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-16-8-6-15(7-9-16)23-12-14(10-18(23)24)22-19(25)21-11-13-4-2-3-5-17(13)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQWQUDWGBKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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